1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS2/c18-17(19,20)12-4-1-2-5-13(12)21-16(23)22-15(11-7-9-24-10-11)14-6-3-8-25-14/h1-10,15H,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYSSWPEUUHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization
Thiophene rings are functionalized via halogenation or metallation to enable cross-coupling. For example:
- Bromination : Thiophene-2-carbaldehyde undergoes bromination at the α-position using $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}_4 $$ to yield 2-bromothiophene-3-carbaldehyde.
- Stille Coupling : Brominated thiophene reacts with tributyl(thiophen-3-yl)stannane in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ to form the bis-thiophene scaffold.
Reductive Amination
The aldehyde group in the coupled product is reduced to an amine using $$ \text{NaBH}4 $$ and $$ \text{NH}4\text{OAc} $$ in methanol, yielding (thiophen-2-yl(thiophen-3-yl)methyl)amine.
Reaction Scheme:
$$
\text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NBS, CCl}4} \text{2-Bromothiophene-3-carbaldehyde} \xrightarrow{\text{Stille Coupling}} \text{Bis-thiophene aldehyde} \xrightarrow{\text{NaBH}4, \text{NH}_4\text{OAc}} \text{Amine Intermediate}
$$
Condensation with 2-(Trifluoromethyl)phenyl Isocyanate
The amine intermediate reacts with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions to form the urea linkage.
Reaction Conditions
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.
- Yield : Typically 70–85% after column chromatography.
Reaction Mechanism:
$$
\text{R-NH}_2 + \text{R'–NCO} \rightarrow \text{R–NH–CO–NH–R'} + \text{HCl (if using carbodiimide)}
$$
Optimization Strategies
- Catalysis : Addition of triethylamine (TEA) enhances reaction efficiency by scavenging HCl.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) eluent removes unreacted isocyanate.
Alternative Synthetic Pathways
Suzuki-Miyaura Coupling
For advanced functionalization, Suzuki coupling introduces aryl groups to the thiophene backbone prior to urea formation. For example:
One-Pot Synthesis
A streamlined approach combines reductive amination and urea formation in a single pot, reducing purification steps.
Characterization and Analytical Data
Spectroscopic Analysis
Mass Spectrometry
- HRMS (ESI) : m/z calculated for $$ \text{C}{18}\text{H}{14}\text{F}3\text{N}3\text{OS} $$: 377.4; found: 377.3 [M+H]$$ ^+ $$.
Challenges and Solutions
Steric Hindrance
Bulky thiophene groups impede urea formation. Mitigation strategies include:
Moisture Sensitivity
Isocyanates are moisture-sensitive. Use of anhydrous solvents and inert atmosphere (N$$ _2 $$) is critical.
Industrial-Scale Production
Cost-Effective Isocyanate Synthesis
2-(Trifluoromethyl)phenyl isocyanate is prepared via phosgenation of 2-(trifluoromethyl)aniline:
$$
\text{Ar–NH}2 + \text{COCl}2 \rightarrow \text{Ar–NCO} + 2\text{HCl}
$$
Phosgene alternatives (e.g., triphosgene) improve safety.
Green Chemistry Approaches
- Solvent-Free Reactions : Mechanochemical grinding of amine and isocyanate yields urea without solvents.
- Catalytic Recycling : Pd catalysts immobilized on magnetic nanoparticles reduce waste.
Applications and Derivatives
While the focus is synthesis, notable applications include:
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene rings, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiparkinsonian Activity
Research has indicated that urea derivatives, similar to 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, exhibit significant antiparkinsonian effects. A study evaluated several urea compounds for their efficacy in a haloperidol-induced catalepsy model in mice. The results demonstrated that certain urea derivatives could alleviate symptoms associated with Parkinson's disease, suggesting a potential role for this compound class in neuroprotection and treatment strategies for neurodegenerative disorders .
Antimicrobial Properties
Thiourea derivatives have been shown to possess antibacterial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against strains like Escherichia coli and Staphylococcus aureus. These findings highlight the potential of thiourea-based compounds as alternatives or adjuncts to traditional antibiotics .
Antitrypanosomal Activity
Urea derivatives have also been explored for their antitrypanosomal properties against Trypanosoma brucei, the causative agent of African sleeping sickness. Research shows that certain analogues exhibit potent activity, making them promising candidates for further development in treating this disease .
Synthetic Methodologies
The synthesis of this compound can involve several key steps:
Formation of Thiophene Derivatives
The initial step typically involves the synthesis of thiophene derivatives through cyclization reactions or nucleophilic substitutions using appropriate starting materials. This is crucial for establishing the thiophene moieties integral to the compound's structure.
Urea Formation
The urea linkage can be formed by reacting isocyanates with amines derived from thiophene compounds. This step is essential for achieving the desired biological activity associated with urea derivatives.
Trifluoromethyl Group Introduction
The introduction of the trifluoromethyl group can be achieved through various methods, including electrophilic fluorination or by using trifluoromethylating agents during the synthesis process .
Material Science Applications
Beyond biological applications, compounds like this compound are being investigated for their utility in material science:
Photovoltaic Materials
Research into thiophene-based compounds has shown promise in organic photovoltaic applications due to their favorable electronic properties. These materials can enhance the efficiency of solar cells by improving charge transport and light absorption characteristics.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of thiophene derivatives make them suitable candidates for use in OLEDs, where they can contribute to improved luminescence and device stability.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The thiophene and trifluoromethylphenyl groups can engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The -CF₃ group consistently enhances bioactivity across analogs, while thiophene/thiazole/pyridine variations modulate target specificity. For instance, thiazole derivatives (e.g., 11j ) may favor kinase inhibition, whereas pyridine-ureas (e.g., 83 ) show anticancer promise.
- Synthetic Feasibility : High yields (>85%) for trifluoromethylphenyl ureas suggest scalability, though the target compound’s bis-thiophene may require optimized coupling conditions.
- Future Directions :
- Evaluate the target compound’s activity against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., Mycobacterium tuberculosis).
- Modify the thiophene scaffold with polar groups (e.g., -OH, -OMe) to improve solubility without compromising activity.
Biological Activity
The compound 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a derivative of thiophene and urea, which has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antitumor, and antiparasitic effects. The following sections summarize the findings related to the biological activity of this compound.
Antimicrobial Activity
A study highlighted the antimicrobial properties of thiourea derivatives, indicating that compounds with trifluoromethyl groups often demonstrate enhanced activity against resistant strains of bacteria. For instance, the Cu(II) complex of a related thiourea was shown to have a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Cu(II) Complex | S. aureus | 2 | Antimicrobial |
| 1-(Thiophen-2-yl... | Various Strains | TBD | TBD |
Antitumor Activity
Research on related thiourea compounds suggests potential antitumor activity. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 and SW480. These compounds often induce apoptosis through mechanisms involving caspase activation and p53 modulation .
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | CC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Apoptosis induction |
| Compound B | SW480 | TBD | TBD |
Case Studies
- Case Study on Antimicrobial Efficacy : A research article demonstrated that a structurally similar compound exhibited robust antimicrobial activity against multiple strains of Staphylococci, suggesting that modifications in the thiophene and trifluoromethyl groups can enhance efficacy .
- Case Study on Antitumor Properties : Another study indicated that certain derivatives showed significant cytotoxic effects in leukemia cell lines, outperforming traditional chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core. Gold(I)-catalyzed cyclization of alkynyl thioanisoles (e.g., for benzo[b]thiophene derivatives) is a foundational step, followed by functionalization to introduce the trifluoromethylphenyl and urea groups . Key parameters include:
- Temperature : Controlled heating (60–100°C) to avoid side reactions.
- Solvents : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates.
- Catalysts : Use of coupling agents (e.g., EDCI, DCC) for urea bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of thiophene, trifluoromethylphenyl, and urea moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₄F₃N₂OS₂).
- Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 200°C) .
Advanced Questions
Q. How does the electronic configuration of the thiophene rings influence the compound’s reactivity and interaction with biological targets?
The electron-rich thiophene rings participate in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Substituents at the 2- and 3-positions modulate electron density:
- Oxidation Sensitivity : Thiophene sulfoxidation under oxidative conditions may alter binding affinity .
- Computational Analysis : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to explain charge transfer interactions .
Q. What computational methods are recommended to model the compound’s 3D structure and predict its binding affinity to enzymes like kinases?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for urea hydrolysis by amidases .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .
- Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and Western blotting for phosphorylated targets .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Co-crystallization : Use protein targets (e.g., albumin) to stabilize the compound in lattice formation .
- Solvent Screening : Test mixtures of DMSO/water or ethanol/acetonitrile for crystal growth .
- SHELXL Refinement : Resolve twinning or disorder using SHELX suite tools with high-resolution data (≤1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
